molecular formula C12H11ClN2O2 B1422670 methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate CAS No. 192702-05-9

methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1422670
CAS No.: 192702-05-9
M. Wt: 250.68 g/mol
InChI Key: AWYAGOWXRPDDJE-UHFFFAOYSA-N
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Description

Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chloro-substituted phenyl ring and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 4-chloro-3-methylphenol, a related compound, indicates that it is highly flammable and harmful if swallowed or in contact with skin. It may cause an allergic skin reaction, serious eye damage, and respiratory irritation. It is very toxic to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Pyrazole-3-carboxylic acids.

    Reduction: Pyrazole-3-methanol or other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the pyrazole ring.

    Chloroxylenol (4-chloro-3,5-dimethylphenol): Another similar compound with additional methyl groups on the phenyl ring.

Uniqueness

Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both the pyrazole ring and the ester functional group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

methyl 3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-5-8(3-4-9(7)13)10-6-11(15-14-10)12(16)17-2/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYAGOWXRPDDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183486
Record name Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192702-05-9
Record name Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192702-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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